3-(Dimethylamino)benzaldehyde

Overview

Description

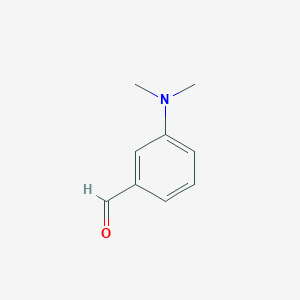

3-(Dimethylamino)benzaldehyde (3-DMAB) is an organic compound with the chemical formula C8H11NO. It is a colorless liquid with a characteristic odor. 3-DMAB is used in the synthesis of various pharmaceuticals, dyes, and other compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Chemical Synthesis and Alkylation Reactions : It is used in chemical synthesis, particularly in the formation of iminium salts through Meerwein alkylation reactions. These salts are prone to hydrolysis, giving corresponding hydrotetrafluoroborates (Froschauer et al., 2013).

Corrosion Inhibition : 4-(N,N-dimethylamino)benzaldehyde nicotinic acid hydrazone, derived from this compound, is investigated as a corrosion inhibitor for mild steel in acidic solutions. It acts as a mixed-type corrosion inhibitor and shows high inhibition efficiency (Singh et al., 2016).

Preparation of Organic Compounds : It's involved in the preparation of other organic compounds like 3-Dimethylamino-3-phenylpropanol, using a process that includes the Knoevenagel reaction and reduction with NaBH4-I2 system (Xiang, 2006).

Asymmetric Catalysis : The compound is used in asymmetric catalysis, for example, in the addition of dialkylzincs to aldehydes. Studies have explored the mechanism involving monomeric alkylzinc aminoalkoxide as a catalyst in these reactions (Kitamura et al., 1999).

Green Chemistry Education : In an educational context, it is used to demonstrate green chemistry principles. An experiment for undergraduate classes uses it in a Knoevenagel condensation reaction to prepare 3-(methoxycarbonyl)coumarin, highlighting innovative ideas in chemical research and green chemistry (Verdía et al., 2017).

Nonlinear Optical Properties and Quantum Chemical Investigations : The compound is involved in the synthesis of materials like 4-(dimethylamino)benzaldehyde 4-nitrophenol, which is significant for third-order nonlinear optical applications and quantum chemical studies (Karthick et al., 2019).

Crystal Structure Analysis : Its derivatives, such as N′-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, have been synthesized and studied for their crystal structures, providing insights into molecular interactions and structural properties (Huang, 2009).

Vibrational Dynamics Studies : Crystalline forms of 4-(dimethylamino)benzaldehyde have been investigated for their vibrational dynamics through techniques like inelastic neutron scattering and periodic DFT calculations, offering insights into molecular and crystal dynamics (Nolasco et al., 2022).

Mechanism of Action

Target of Action

3-(Dimethylamino)benzaldehyde is an organic compound that has been found to target cellular antioxidation systems . It disrupts these systems, which are crucial for maintaining the redox balance within cells .

Mode of Action

The compound interacts with its targets by acting as a redox-active agent . This means it can accept or donate electrons, thereby disrupting the redox balance within cells. This disruption can lead to oxidative stress, which can inhibit the growth of certain organisms like fungi .

Biochemical Pathways

The affected pathways primarily involve the cellular antioxidation systems. These systems include various enzymes such as superoxide dismutases and glutathione reductase, which work to neutralize harmful free radicals in the cell . By disrupting these systems, this compound can cause an accumulation of these free radicals, leading to oxidative stress and potential cell damage.

Result of Action

The primary result of the action of this compound is the disruption of cellular antioxidation systems, leading to oxidative stress . This can inhibit the growth of certain organisms, making the compound potentially useful as an antifungal agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other redox-active compounds could potentially affect its efficacy. Additionally, factors such as temperature and pH could influence its stability .

Safety and Hazards

When handling 3-(Dimethylamino)benzaldehyde, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion, do not induce vomiting and seek medical attention immediately .

Future Directions

While specific future directions for 3-(Dimethylamino)benzaldehyde were not found in the search results, a review paper on para-Dimethylaminobenzaldehyde suggests that this class of compounds will be more relevant in years to come in various fields such as microbiology, chemical pathology, organic synthesis, pharmaceutical, and analytical chemistry .

Biochemical Analysis

Biochemical Properties

3-(Dimethylamino)benzaldehyde plays a significant role in biochemical reactions due to its ability to act as a strong electrophile. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with indole derivatives, forming colored adducts that are useful in qualitative and quantitative analyses. The compound’s interaction with indole rings typically occurs at the electron-rich 2-position, but it can also react at the C-3 or N-1 positions . These interactions are crucial for its application in detecting indole alkaloids and other related compounds.

Cellular Effects

This compound has been shown to influence various cellular processes. It can disrupt cellular antioxidation systems, making it effective against certain fungal pathogens . This disruption is achieved through the compound’s redox activity, which destabilizes cellular redox homeostasis. Additionally, this compound can affect cell signaling pathways and gene expression by interacting with key cellular components involved in oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a strong electrophile, reacting with nucleophilic sites on biomolecules. This includes forming adducts with indole rings, which is the basis for its use in Ehrlich’s reagent . The compound can also inhibit or activate enzymes involved in oxidative stress responses, such as superoxide dismutases and glutathione reductase . These interactions lead to changes in gene expression and cellular metabolism, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and redox balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate oxidative stress responses without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects are important for determining safe and effective dosages for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can impact its activity and effectiveness in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its function in detecting indole derivatives and modulating oxidative stress responses .

properties

IUPAC Name |

3-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJQTKBVPNTQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275093 | |

| Record name | 3-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

619-22-7 | |

| Record name | 3-(Dimethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.